molecular formula C26H22FN3O2 B11505999 2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11505999
M. Wt: 427.5 g/mol
InChI Key: ZTRPNADGQKSKRV-UHFFFAOYSA-N
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Description

2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE is a complex organic compound with a pyrrole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The 4-fluorophenyl and 4-methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the substituted pyrrole with the appropriate nitrile group under controlled conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used to study the effects of fluorine and methoxy substituents on biological activity, potentially leading to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine can enhance binding affinity through hydrogen bonding or van der Waals interactions. The methoxy groups may influence the compound’s solubility and overall pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE include other pyrrole derivatives with various substituents. For example:

    2-AMINO-1-[(4-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE: This compound has a chlorine substituent instead of fluorine, which may alter its chemical and biological properties.

    2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-HYDROXYPHENYL)-1H-PYRROLE-3-CARBONITRILE: The presence of hydroxyl groups instead of methoxy groups can significantly impact the compound’s reactivity and solubility.

The uniqueness of 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBONITRILE lies in its specific combination of substituents, which can confer distinct electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C26H22FN3O2

Molecular Weight

427.5 g/mol

IUPAC Name

2-amino-1-[(4-fluorophenyl)methyl]-4,5-bis(4-methoxyphenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C26H22FN3O2/c1-31-21-11-5-18(6-12-21)24-23(15-28)26(29)30(16-17-3-9-20(27)10-4-17)25(24)19-7-13-22(32-2)14-8-19/h3-14H,16,29H2,1-2H3

InChI Key

ZTRPNADGQKSKRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C(=C2C#N)N)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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